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molecular formula C9H11F3N2 B1395311 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine CAS No. 566158-78-9

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine

Cat. No. B1395311
M. Wt: 204.19 g/mol
InChI Key: TYJYXZPYQLKPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998985B2

Procedure details

Dissolve 1-methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine from Preparation F (1.0 g, 4.9 mmol) in acetone (10 mL) at ambient temperature and stir for 5 minutes. Add concentrated (12.18 N) hydrochloric acid (0.4 mL, 4.9 mmol) drop-wise with continued stirring, and observe the formation of a white solid. Cool the reaction mixture to 0° C. and continue stirring for 30 minutes. Filter the resultant solid and rinse with cold acetone (2 mL). Dry under vacuum at 40° C. to provide the titled compound (0.73 g, 62%) as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 9.17 (s (br), 3H), 9.02 (d, 1H, J=2.4 Hz), 8.32 (dd, 1H, J=8.0, 2.0 Hz), 7.97 (d, 1H, J=8.4 Hz), 1.71 (s, 6H); 13C NMR (100 MHz, DMSO-d6) δ 148.0, 146.2 (q, JCF=34.0 Hz), 142.4 (d, JCF=0.8 Hz), 136.0, 121.9 (q, JCF=273 Hz), 120.8 (t, JCF=2.6 Hz), 54.9, 27.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:14])([C:4]1[CH:5]=[N:6][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:9]=1)[CH3:3].[ClH:15]>CC(C)=O>[ClH:15].[CH3:3][C:2]([NH2:14])([C:4]1[CH:5]=[N:6][C:7]([C:10]([F:12])([F:13])[F:11])=[CH:8][CH:9]=1)[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C=1C=NC(=CC1)C(F)(F)F)N
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add
STIRRING
Type
STIRRING
Details
continue stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filter the resultant solid
WASH
Type
WASH
Details
rinse with cold acetone (2 mL)
CUSTOM
Type
CUSTOM
Details
Dry under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.CC(C)(C=1C=NC(=CC1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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